molecular formula C23H24N2O2S2 B13828637 N,N-dimethyl-4-[3-(4-phenylphenyl)sulfonyl-1,3-thiazolidin-2-yl]aniline

N,N-dimethyl-4-[3-(4-phenylphenyl)sulfonyl-1,3-thiazolidin-2-yl]aniline

Cat. No.: B13828637
M. Wt: 424.6 g/mol
InChI Key: DVAREVBJVJQJQK-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[3-(4-phenylphenyl)sulfonyl-1,3-thiazolidin-2-yl]aniline is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring, a sulfonyl group, and a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[3-(4-phenylphenyl)sulfonyl-1,3-thiazolidin-2-yl]aniline typically involves multiple steps, starting with the formation of the thiazolidine ring. This can be achieved through the reaction of a suitable amine with a thioamide under acidic conditions. The biphenyl sulfonyl group is then introduced through a sulfonation reaction, followed by the N,N-dimethylation of the aniline moiety using dimethyl sulfate or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[3-(4-phenylphenyl)sulfonyl-1,3-thiazolidin-2-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The thiazolidine ring can be reduced to form thiazolidine-2-thione derivatives.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, thiazolidine-2-thione derivatives, and various substituted aniline derivatives.

Scientific Research Applications

N,N-dimethyl-4-[3-(4-phenylphenyl)sulfonyl-1,3-thiazolidin-2-yl]aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[3-(4-phenylphenyl)sulfonyl-1,3-thiazolidin-2-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the thiazolidine ring may participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-[3-(4-phenylphenyl)sulfonyl-1,3-thiazolidin-2-yl]benzamide
  • N,N-dimethyl-4-[3-(4-phenylphenyl)sulfonyl-1,3-thiazolidin-2-yl]phenol

Uniqueness

N,N-dimethyl-4-[3-(4-phenylphenyl)sulfonyl-1,3-thiazolidin-2-yl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiazolidine ring and the biphenyl sulfonyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H24N2O2S2

Molecular Weight

424.6 g/mol

IUPAC Name

N,N-dimethyl-4-[3-(4-phenylphenyl)sulfonyl-1,3-thiazolidin-2-yl]aniline

InChI

InChI=1S/C23H24N2O2S2/c1-24(2)21-12-8-20(9-13-21)23-25(16-17-28-23)29(26,27)22-14-10-19(11-15-22)18-6-4-3-5-7-18/h3-15,23H,16-17H2,1-2H3

InChI Key

DVAREVBJVJQJQK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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